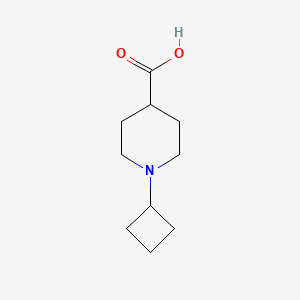

1-Cyclobutylpiperidine-4-carboxylic acid

CAS No.: 935534-09-1

Cat. No.: VC2988850

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 935534-09-1 |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | 1-cyclobutylpiperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H17NO2/c12-10(13)8-4-6-11(7-5-8)9-2-1-3-9/h8-9H,1-7H2,(H,12,13) |

| Standard InChI Key | GTIVRTAYDFGYFI-UHFFFAOYSA-N |

| SMILES | C1CC(C1)N2CCC(CC2)C(=O)O |

| Canonical SMILES | C1CC(C1)N2CCC(CC2)C(=O)O |

Introduction

Chemical Identity and Structure

1-Cyclobutylpiperidine-4-carboxylic acid contains a six-membered piperidine ring with a carboxylic acid group at the 4-position and a cyclobutyl group attached to the nitrogen atom. This structural arrangement confers specific physicochemical properties that distinguish it from related compounds. The nitrogen atom in the piperidine ring serves as a basic center, while the carboxylic acid group provides an acidic functionality, creating an amphoteric molecule that can participate in various chemical reactions.

Basic Identification Data

The compound is uniquely identified through various chemical identifiers as presented in Table 1, which provide the foundation for its chemical identity and database recognition.

Table 1: Chemical Identification Parameters of 1-Cyclobutylpiperidine-4-carboxylic acid

| Parameter | Value |

|---|---|

| CAS Number | 935534-09-1 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| SMILES Notation | C1CC(C1)N2CCC(CC2)C(=O)O |

| InChI | InChI=1S/C10H17NO2/c12-10(13)8-4-6-11(7-5-8)9-2-1-3-9/h8-9H,1-7H2,(H,12,13) |

| InChI Key | GTIVRTAYDFGYFI-UHFFFAOYSA-N |

| MDL Number | MFCD09261173 |

The structural representation highlights a piperidine ring with a carboxylic acid substituent at the 4-position and a cyclobutyl group bonded to the nitrogen atom. This arrangement creates a molecule with multiple conformational possibilities due to the flexibility of both ring systems .

Physical and Chemical Properties

The physical and chemical properties of 1-Cyclobutylpiperidine-4-carboxylic acid are crucial for understanding its behavior in various chemical and biological systems. These properties also inform handling procedures, storage conditions, and potential applications.

Physical Properties

The physical characteristics of this compound, as outlined in Table 2, provide essential information for researchers working with this substance.

Table 2: Physical Properties of 1-Cyclobutylpiperidine-4-carboxylic acid

| Property | Value |

|---|---|

| Physical State | Solid |

| Flash Point | 141.4±25.9 °C |

| Boiling Point | 310.1±35.0 °C (at 760 mmHg) |

| Polarizability | 19.5±0.5 10⁻²⁴cm³ |

| Density | 1.2±0.1 g/cm³ |

| Vapor Pressure | 0.0±1.4 mmHg (at 25°C) |

These physical properties indicate that 1-Cyclobutylpiperidine-4-carboxylic acid is a stable compound under standard laboratory conditions, with a high boiling point typical of carboxylic acids that can form hydrogen bonds .

Chemical Reactivity

The chemical reactivity of 1-Cyclobutylpiperidine-4-carboxylic acid is largely defined by its functional groups. The carboxylic acid moiety can participate in various reactions including:

-

Esterification reactions with alcohols

-

Amide formation with amines

-

Reduction to alcohols

-

Decarboxylation under appropriate conditions

The tertiary amine functionality in the piperidine ring acts as a base and nucleophile, potentially participating in alkylation, acylation, and coordination with metal ions. The cyclobutyl group, while relatively stable, introduces strain into the molecule due to its four-membered ring structure, which can influence reactivity patterns.

Applications and Research Relevance

1-Cyclobutylpiperidine-4-carboxylic acid has significant potential in various research fields, particularly in medicinal chemistry and pharmaceutical development.

Building Block in Medicinal Chemistry

As a structurally distinct building block, this compound offers valuable features for drug discovery:

-

The piperidine ring is a privileged structure found in numerous pharmaceuticals

-

The cyclobutyl group provides a unique steric environment that can influence receptor binding

-

The carboxylic acid functionality allows for further derivatization

The compound serves as an important intermediate in the synthesis of more complex molecules targeted at various biological receptors and enzymes. The combination of the basic piperidine nitrogen and acidic carboxylic acid group creates an amphoteric molecule that can be strategically modified to optimize pharmacokinetic properties of drug candidates.

Structure-Activity Relationship Considerations

When analyzing piperidine derivatives in medicinal chemistry, several structure-activity relationships emerge:

-

The 4-position carboxylic acid can serve as a hydrogen bond donor and acceptor

-

The cyclobutyl substituent introduces conformational constraints that may enhance selectivity for biological targets

-

The basicity of the piperidine nitrogen can be tuned through structural modifications

These structural features make 1-Cyclobutylpiperidine-4-carboxylic acid a valuable scaffold for developing compounds with potential activity against various biological targets.

| Parameter | Classification/Statement |

|---|---|

| Signal Word | Warning |

| GHS Classification | Acute toxicity, Category 4 (oral, dermal, inhalation) |

| Hazard Statements | H302: Harmful if swallowed |

| H312: Harmful in contact with skin | |

| H332: Harmful if inhaled | |

| H303: May be harmful if swallowed | |

| H313: May be harmful in contact with skin | |

| H333: May be harmful if inhaled | |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray |

| P270: Do not eat, drink or smoke when using this product | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| P402+P404: Store in a dry place. Store in a closed container |

These hazard classifications indicate that 1-Cyclobutylpiperidine-4-carboxylic acid poses moderate health risks, particularly through ingestion, skin contact, and inhalation routes .

Analytical Characterization

Analytical characterization of 1-Cyclobutylpiperidine-4-carboxylic acid is essential for confirming its identity, assessing purity, and understanding its structural features.

Spectroscopic Analysis

Several spectroscopic techniques are valuable for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the cyclobutyl and piperidine protons

-

¹³C NMR would provide confirmation of the carboxylic acid carbonyl carbon and the ring carbons

-

-

Infrared (IR) Spectroscopy:

-

Strong carbonyl absorption around 1700-1725 cm⁻¹ from the carboxylic acid group

-

O-H stretching absorption as a broad band in the 2500-3300 cm⁻¹ region

-

C-N stretching vibrations from the piperidine ring

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 183 corresponding to the molecular weight

-

Characteristic fragmentation patterns involving loss of the cyclobutyl group and decarboxylation

-

Comparison with Structurally Related Compounds

Understanding the relationship between 1-Cyclobutylpiperidine-4-carboxylic acid and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Table 4: Comparison of 1-Cyclobutylpiperidine-4-carboxylic acid with Related Compounds

| Compound | Molecular Weight | Structural Difference | CAS Number |

|---|---|---|---|

| 1-Cyclobutylpiperidine-4-carboxylic acid | 183.25 g/mol | Reference compound | 935534-09-1 |

| 1-Isobutylpiperidine-4-carboxylic acid | 185.26 g/mol | Isobutyl instead of cyclobutyl | 901313-95-9 |

| N-Boc-piperidine-4-carboxylic acid | 229.27 g/mol | Boc protecting group instead of cyclobutyl | 84358-13-4 |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | 129.16 g/mol | No N-substituent | 498-94-2 |

The comparison reveals that 1-Cyclobutylpiperidine-4-carboxylic acid offers unique structural features compared to its analogs. The cyclobutyl group is more conformationally restricted than the isobutyl group found in 1-Isobutylpiperidine-4-carboxylic acid, potentially leading to different biological activity profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume